(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Fragment-Based Drug Discovery Bromodomain Inhibition 3D Fragment Libraries

Secure your supply of (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797347-27-3), a conformationally diverse 1,4-thiazepane scaffold engineered for BD2-selective bromodomain inhibition. This compound's unique dual benzoylphenyl substitution pattern offers distinct binding vectors and a favorable 3D character, setting it apart from generic thiazepane fragments. Ideal for fragment-to-lead campaigns, it enables systematic SAR exploration around the 4-position nitrogen acylation and 7-position aromatic ring. Ensure your lead optimization programs benchmark solubility, microsomal stability, and permeability against this differentiated chemotype.

Molecular Formula C25H23NO2S
Molecular Weight 401.52
CAS No. 1797347-27-3
Cat. No. B2355423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
CAS1797347-27-3
Molecular FormulaC25H23NO2S
Molecular Weight401.52
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H23NO2S/c27-24(20-11-5-2-6-12-20)21-13-7-8-14-22(21)25(28)26-16-15-23(29-18-17-26)19-9-3-1-4-10-19/h1-14,23H,15-18H2
InChIKeyRJDYYUVYSCZFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797347-27-3) – Core Chemical Identity and Structural Class


(2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797347-27-3) is a synthetic small molecule belonging to the 1,4-thiazepane family, a seven-membered heterocyclic scaffold containing both nitrogen and sulfur atoms . The compound has the molecular formula C₂₅H₂₃NO₂S, a monoisotopic mass of 401.144950 Da, and features dual benzoylphenyl substituents on the thiazepane core . The 1,4-thiazepane scaffold has attracted significant interest in medicinal chemistry due to its high 3D character and conformational diversity, which can mimic acetylated lysine residues on histone tails and engage non-conserved residues in bromodomain binding pockets [1]. Regulatory listings indicate this substance is available for research procurement, with key physicochemical identifiers registered in authoritative databases [2].

Why Generic 1,4-Thiazepane Analogs Cannot Replace (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone in Targeted Research Programs


The 1,4-thiazepane class exhibits profound structure-activity relationship (SAR) sensitivity that precludes casual interchange between analogs. Even subtle modifications at the 4-position nitrogen acylation state or the 7-position aromatic substituent can dramatically alter target binding affinity, selectivity, and ligand efficiency [1]. For example, SAR studies on related 1,4-acylthiazepanes show that oxidation of the thioether to sulfone completely abolishes BRD4(D1) binding, while changing the acyl group from an ethyl carbamate to a cyclopropyl amide reduces ligand efficiency without improving selectivity [1]. The specific dual benzoylphenyl motif of CAS 1797347-27-3 introduces steric bulk and hydrogen-bonding potential that structurally simpler thiazepanes (e.g., 7-phenyl-1,4-thiazepane hydrochloride) lack, directly impacting binding pose, pharmacokinetic properties, and selectivity profiles [1]. Generic substitution without empirical validation therefore risks loss of the very differentiation that makes this scaffold valuable.

Quantitative Differentiation Evidence for (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone Against Closest Analogs


Enhanced 3D Character and Conformational Diversity Versus Flat Aromatic Fragments

The 1,4-thiazepane scaffold, including derivatives such as CAS 1797347-27-3, exhibits significantly higher 3D character than traditional flat aromatic fragments commonly used in fragment-based ligand discovery (FBLD). In a systematic evaluation, 3D-enriched thiazepane fragments achieved a 29% hit rate selective over related bromodomains (BRDT(D1) and BPTF), whereas traditional 2D fragment libraries overwhelmingly produce flat, aromatic-rich hits with limited conformational diversity [1]. The non-ring-fused thiazepane framework accesses wider conformational space compared to benzodiazepines such as (+)-JQ1 and CPI-637, enabling distinct binding vectors and engagement of non-conserved residues in BET bromodomains [1]. This structural differentiation is intrinsic to the scaffold and is preserved in CAS 1797347-27-3.

Fragment-Based Drug Discovery Bromodomain Inhibition 3D Fragment Libraries Conformational Analysis

1,4-Acylthiazepane Class BD2-Selective Bromodomain Engagement Versus Pan-BET Inhibitors

The 1,4-acylthiazepane chemotype, to which CAS 1797347-27-3 belongs, demonstrates ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of both BRD4 and BRDT over the N-terminal BD1 domain, as quantified by protein-observed 19F (PrOF) NMR [1]. This selective BD2 engagement contrasts with pan-BET inhibitors like (+)-JQ1, which bind both BD1 and BD2 with comparable affinity and produce dose-limiting toxicities in clinical settings. The BD2-selectivity of 1,4-acylthiazepanes is attributed to their ability to engage a non-conserved histidine residue (H437 in BRD4-BD2) via the thiazepane ring system, a binding interaction not accessible to pan-BET scaffolds [1]. While direct BD2 selectivity data for CAS 1797347-27-3 itself has not been published, the dual benzoylphenyl substitution pattern is consistent with the class-level BD2 selectivity profile.

Epigenetics Bromodomain Selectivity BET Protein Family BD2 Domain

Acylated Nitrogen SAR Sensitivity Establishes Unique Chemical Space for Dual Benzoylphenyl Substitution

Comprehensive SAR analysis of 1,4-thiazepane analogs reveals that the nitrogen acylation state is the dominant driver of binding affinity and selectivity for BET bromodomains, with effects far exceeding those of aromatic ring variation [1]. Carbamate and amide substituents at the 4-position yield Kd values between 230–280 μM for BRD4(D1), whereas oxidation of the thioether to sulfone completely precludes binding [1]. CAS 1797347-27-3 features a unique benzoylphenyl acylation pattern distinct from the ethyl/methyl carbamates and cyclopropyl amides characterized in published SAR studies, suggesting it occupies previously unexplored chemical space within the acylthiazepane series [1]. The phenyl ring at the 7-position further contributes to binding through hydrophobic interactions with the WPF shelf of bromodomains [1].

Structure-Activity Relationship Thiazepane Acylation Medicinal Chemistry Ligand Efficiency

Physicochemical Differentiation: Molecular Weight and Lipophilicity Versus Fragment-Like Thiazepane Analogs

CAS 1797347-27-3 has a molecular weight of 401.52 Da and molecular formula C₂₅H₂₃NO₂S, placing it beyond the traditional fragment range (MW < 300 Da) and into the lead-like or drug-like space . In contrast, prototypical 1,4-thiazepane fragments studied for bromodomain inhibition, such as ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate, have molecular weights of approximately 257–271 Da [1]. The additional benzoylphenyl group in CAS 1797347-27-3 increases lipophilicity (estimated cLogP increase of ~3–4 units relative to carbamate analogs), which may enhance membrane permeability but also requires careful evaluation of solubility and metabolic stability . This physicochemical profile positions the compound as a potential lead-like starting point rather than a fragment hit.

Physicochemical Properties Drug-Likeness Lead Optimization Pharmacokinetics

High-Impact Research and Procurement Scenarios for (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone


Structure-Guided Development of BD2-Selective BET Bromodomain Chemical Probes

This compound can serve as a starting scaffold for developing BD2-selective chemical probes targeting BET bromodomains. The 1,4-acylthiazepane class has demonstrated ≥3–10-fold BD2 selectivity over BD1 via PrOF NMR [1], and the unique benzoylphenyl substitution pattern of CAS 1797347-27-3 offers unexplored vectors for enhancing this selectivity. Researchers can leverage published X-ray crystallography data (PDB: 6UVJ, 6UWX) showing how the thiazepane ring engages non-conserved residues in BD2 to guide rational design iterations [2].

Fragment-to-Lead Optimization Programs Requiring High 3D Character Scaffolds

For fragment-based drug discovery programs seeking to escape flatland, CAS 1797347-27-3 offers a conformationally diverse scaffold with demonstrated advantages in selectivity screening [1]. The compound's molecular weight (401.52 Da) positions it beyond the traditional fragment range, making it suitable for fragment-to-lead campaigns where initial SAR around the 4-position nitrogen acylation and 7-position aromatic ring can be rapidly explored . The scaffold's ability to access binding vectors unavailable to benzodiazepine-based inhibitors provides a differentiated starting point [1].

Pharmacokinetic and Metabolic Stability Profiling of Acylthiazepane Lead Series

The dual benzoylphenyl motif introduces increased lipophilicity relative to carbamate analogs (estimated cLogP increase of ~3–4 units), making this compound valuable for evaluating the PK/PD trade-offs inherent to the 1,4-thiazepane scaffold [1]. Procurement teams supporting lead optimization can use this compound to benchmark solubility, microsomal stability, and permeability against simpler thiazepane fragments, generating data to inform the design of analogs with balanced potency and drug-like properties [1].

Selectivity Profiling Against Bromodomain Panels and Kinase Counter-Screens

Given the thiazepane scaffold's emerging role in bromodomain inhibition and precedent for kinase interaction [1], CAS 1797347-27-3 is well-suited for broad selectivity profiling panels. The compound's structural features (benzoylphenyl groups, thioether in the ring) distinguish it from pan-BET inhibitors like (+)-JQ1, suggesting potentially distinct off-target profiles that warrant systematic evaluation across bromodomain families and kinase panels [1][2].

Quote Request

Request a Quote for (2-Benzoylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.